1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene
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Overview
Description
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene is a chemical compound with the molecular formula C27H24S2 and a molecular weight of 412.61 g/mol . This compound is known for its unique structure, which includes two thiophene rings attached to a cyclopentene core. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene typically involves a multi-step process. One common method includes the following stages :
Stage 1: The reaction of this compound with bromine in diethyl ether at temperatures ranging from -78°C to 20°C.
Stage 2: The subsequent reaction with laurone in the presence of pyrrolidine in tetrahydrofuran and methanol at room temperature (20°C) for 17 hours under an inert atmosphere.
Chemical Reactions Analysis
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as bromine.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens like bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene has several scientific research applications, including:
Chemistry: It is used as a photosensitive component in photochromic recording media for optical read/write storage.
Biology: Its unique structure makes it a subject of interest in various biological studies.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways are still under investigation, but its ability to undergo photochromic changes is of particular interest .
Comparison with Similar Compounds
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene can be compared with other similar compounds, such as:
1,2-Bis(2-chloro-5-methylthiophen-3-yl)cyclopent-1-ene: This compound has similar structural features but includes chlorine atoms, which can alter its reactivity and applications.
1,2-Bis(2-methyl-5-phenylthien-3-yl)perfluorocyclopentene:
The uniqueness of this compound lies in its specific combination of thiophene rings and cyclopentene core, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H24S2 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-methyl-3-[2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-5-phenylthiophene |
InChI |
InChI=1S/C27H24S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-8,10-13,16-17H,9,14-15H2,1-2H3 |
InChI Key |
ADDVFVWWTKZKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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